molecular formula C16H14F3NO3S B2670999 N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethene-1-sulfonamide CAS No. 1376448-02-0

N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethene-1-sulfonamide

Cat. No. B2670999
CAS RN: 1376448-02-0
M. Wt: 357.35
InChI Key: BOJJAAFFHXCVPP-UHFFFAOYSA-N
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Description

The compound “N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethene-1-sulfonamide” is a complex organic molecule. It contains a sulfonamide group (-SO2NH2), which is a common functional group in many pharmaceutical drugs. The molecule also contains a trifluoromethyl group (-CF3), which is often used in drug design to improve stability and lipophilicity. The presence of phenyl rings suggests potential aromatic interactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the sulfonamide linkage and the introduction of the trifluoromethyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings, a sulfonamide group, and a trifluoromethyl group. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonamide group and the trifluoromethyl group. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide and trifluoromethyl groups could impact the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Antiproliferative Agents

Research has led to the synthesis of derivatives involving sulfonamide compounds that have shown significant antiproliferative activity against various cancer cell lines. For instance, the study by Pawar et al. (2018) synthesized a series of 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives. These compounds were evaluated for their in-vitro antiproliferative activity against cancer cell lines like MCF-7, HeLa, A-549, and Du-145, with some compounds exhibiting potent activity (Pawar, D. Pansare, D. Shinde, 2018).

Environmental Impact and Fate

Studies have explored the environmental presence, partitioning, and effects of perfluorinated compounds. Shoeib et al. (2004) examined the indoor and outdoor air concentrations of perfluoroalkyl sulfonamides and polybrominated diphenyl ethers, elucidating the significant indoor source strength and potential for environmental transport of these chemicals (Shoeib, T. Harner, M. Ikonomou, K. Kannan, 2004).

Novel Chemical Syntheses and Material Applications

Research in the field of material science has led to the development of sulfonated thin-film composite nanofiltration membranes, improving water flux and treatment of dye solutions, as investigated by Liu et al. (2012). These membranes show enhanced surface hydrophilicity and dye rejection capabilities, highlighting their potential for water purification technologies (Liu, S. Zhang, Z. Zhou, J. Ren, Z. Geng, J. Luan, G. Wang, 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its intended use or biological activity. It could potentially be explored as a pharmaceutical drug or a chemical probe for studying biological systems .

properties

IUPAC Name

N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3S/c1-11-2-4-12(5-3-11)8-9-24(22,23)20-14-10-13(16(17,18)19)6-7-15(14)21/h2-10,20-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJJAAFFHXCVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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